molecular formula C13H16O B2979397 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 41816-68-6

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B2979397
CAS No.: 41816-68-6
M. Wt: 188.27
InChI Key: QIPFDLNTNZBKOU-UHFFFAOYSA-N
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Description

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one (C₁₃H₁₆O) is a bicyclic ketone with a molecular weight of 188.27 g/mol and a defined (2S)-stereocenter . It is synthesized via base-catalyzed hydrolysis and decarboxylation, yielding a colorless oil with a reported boiling point of 162°C (18 mm Hg) and an 86% yield under optimized conditions .

Properties

IUPAC Name

2-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPFDLNTNZBKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41816-68-6
Record name 2-ISOPROPYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one typically involves the alkylation of 3,4-dihydro-2H-naphthalen-1-one with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the isopropyl group on the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Alkyl-Substituted Derivatives

(a) 2-Propyl-3,4-dihydro-2H-naphthalen-1-one (CAS 50417-78-2)
  • Structure : Propyl group at position 2.
  • Molecular Formula : C₁₃H₁₆O.
  • Properties : Increased alkyl chain length enhances lipophilicity (XLogP3 ~3.0) compared to the isopropyl analogue.
  • Applications : Intermediate in polymer and surfactant synthesis .
(b) (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
  • Structure : Fluorine at position 6 and isopropyl at position 1.
  • Molecular Formula : C₁₃H₁₅FO.
  • Properties : Fluorine’s electronegativity improves metabolic stability and bioavailability.
  • Applications : Key chiral intermediate in pharmaceuticals (e.g., antipsychotics) and agrochemicals .

Hydroxylated and Methoxylated Derivatives

(a) (−)-4,8-Dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
  • Structure : Hydroxyl, methoxy, and hydroxyethyl substituents.
  • Molecular Formula : C₁₃H₁₈O₅.
  • Properties : Polar functional groups increase water solubility (PSA ~110 Ų).
  • Applications : Antimicrobial and antioxidant agent isolated from marine fungi .
(b) 3,4-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one
  • Structure : Vicinal dihydroxy groups.
  • Molecular Formula : C₁₀H₁₀O₃.
  • Properties : High oxidative stability; contributes to food color/flavor retention.
  • Applications : Stabilizer in preserved fruits (e.g., French plums) .

Halogenated Derivatives

(a) 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one (CAS 110931-79-8)
  • Structure : Fluorine atoms at positions 5 and 5.
  • Molecular Formula : C₁₀H₈F₂O.
  • Properties : Electron-withdrawing substituents enhance electrophilic reactivity.
  • Applications : Intermediate for antibiotics and pesticides .
(b) 2-Trifluoroacetyl-3,4-dihydro-2H-naphthalen-1-one
  • Structure : Trifluoroacetyl group at position 2.
  • Molecular Formula : C₁₂H₉F₃O₂.
  • Properties : Strong electron-withdrawing effects facilitate nucleophilic substitutions.
  • Applications : Precursor for fluorinated polymers .

Complex Polycyclic Derivatives

(a) Paraconthone A
  • Structure : Polyketide with hydroxyl and methyl groups.
  • Molecular Formula : C₁₅H₁₈O₆.
  • Properties : Seven degrees of unsaturation; bioactive conformation.
  • Applications : Anticandidate agent from marine-derived fungi .
(b) (4S)-(3′,4′-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
  • Structure : Dichlorophenyl substituent.
  • Molecular Formula : C₁₆H₁₂Cl₂O.
  • Properties : Lipophilic Cl groups improve CNS penetration.
  • Applications : Intermediate in sertraline (antidepressant) synthesis .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Source/Reference
2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one Isopropyl at C2 C₁₃H₁₆O 188.27 Synthetic intermediate
(S)-6-Fluoro-1-isopropyl derivative F at C6, isopropyl at C1 C₁₃H₁₅FO 206.26 Pharmaceuticals
(−)-4,8-Dihydroxy-7-(2-hydroxyethyl) OH, OMe, CH₂CH₂OH C₁₃H₁₈O₅ 254.28 Antimicrobial
5,7-Difluoro derivative F at C5, C7 C₁₀H₈F₂O 182.17 Pesticide intermediate
Paraconthone A Hydroxyl, methyl C₁₅H₁₈O₆ 294.30 Antifungal

Key Findings

  • Steric Effects : Isopropyl groups (e.g., in the target compound) improve stereochemical control in synthesis, whereas longer alkyl chains (e.g., propyl) enhance lipophilicity .
  • Electronic Effects : Fluorine and trifluoroacetyl groups increase electrophilicity, enabling regioselective reactions .
  • Biological Activity : Hydroxylated derivatives exhibit antimicrobial and antioxidant properties due to hydrogen-bonding capacity .

Biological Activity

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one, also known as 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one, is a compound belonging to the naphthalenone class. It possesses a unique bicyclic structure characterized by a ketone functional group and an isopropyl substituent at the 7-position. This structural configuration influences its chemical properties and potential biological activities.

The molecular formula of this compound is C13H16O, with a molecular weight of 188.27 g/mol. The presence of the isopropyl group contributes to its distinct reactivity and solubility characteristics compared to other naphthalenones.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . This is particularly relevant in the context of oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative damage in biological systems, suggesting that this compound may have therapeutic potential in conditions like cancer and neurodegenerative diseases.

Enzyme Interactions

The compound has been studied for its interactions with various biological targets, including enzymes involved in metabolic pathways. Preliminary findings suggest that it may inhibit specific enzymes, which could be beneficial for developing new therapeutic agents. For instance, naphthalenone derivatives have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various naphthalenone derivatives, this compound was found to significantly reduce lipid peroxidation in vitro. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to quantify antioxidant activity. Results indicated that this compound could effectively neutralize free radicals, outperforming some established antioxidants.

Enzyme Inhibition Study

Another study focused on the enzyme inhibitory effects of this compound. The compound was tested against COX and LOX enzymes using spectrophotometric methods to measure enzyme activity. Results showed that it inhibited COX activity by approximately 45% at a concentration of 50 µM, indicating potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
6-Methyl-3,4-dihydro-2H-naphthalen-1-oneC11H12OContains a methyl group instead of an isopropyl group
7-Ethyl-3,4-dihydro-2H-naphthalen-1-oneC12H14OEthyl group substitution at the same position
7-Methyl-3,4-dihydro-2H-naphthalen-1-oneC12H14OMethyl substitution affecting physical properties
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanoneC13H16ODifferent functional group positioning
1-(2,6-Dimethylphenyl)ethanoneC13H14OAromatic substitution impacting reactivity

The table above illustrates how the presence of the isopropyl group in this compound imparts unique properties compared to other structurally similar compounds.

Q & A

Basic: What are the established synthetic routes for 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one, and how do their yields compare?

Two primary methods are documented:

  • General Procedure I : Yields 51% of the product as a colorless oil, with a reported boiling point of 162°C (18 mm Hg).
  • Basic Hydrolysis and Decarboxylation : Achieves higher efficiency (86% yield), likely due to optimized reaction conditions and reduced side reactions.
    Researchers should select methods based on scalability and purity requirements .

Advanced: How can researchers optimize the synthesis of this compound to improve yields beyond 86%?

Optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or enzymes to enhance reaction specificity.
  • Temperature Control : Adjust reaction temperatures to minimize decomposition.
  • Purification Techniques : Use fractional distillation or chromatography to isolate high-purity product.
    Refer to analogous ketone syntheses (e.g., 3,4-dihydro-6-methoxy derivatives) for procedural insights .

Basic: What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm structure via proton and carbon shifts (e.g., isopropyl group signals at δ 1.0–1.2 ppm).
  • GC-MS : Verify molecular weight (160.218 g/mol) and purity.
  • IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and alkyl chain vibrations.
    Cross-reference with literature data for validation .

Advanced: How can researchers resolve discrepancies in boiling point data for this compound?

  • Experimental Validation : Use differential scanning calorimetry (DSC) or micro-boiling point apparatus under controlled pressure.
  • Literature Cross-Check : Compare data from multiple sources (e.g., CAS entries, peer-reviewed syntheses) to identify outliers.
    For example, conflicting reports on 6-Bromo-3,4-dihydronaphthalen-1-one highlight the need for standardized measurement protocols .

Basic: What structural analogs of this compound have been studied?

Common analogs include:

  • 6-Bromo-3,4-dihydronaphthalen-1-one : Used in electrophilic substitution studies (MW: 225.08 g/mol).
  • 7-Methoxy Derivatives : Explored for their reactivity in ring-closure reactions.
  • Dichlorophenyl-Substituted Analogs : Investigated for pharmacological activity .

Advanced: How to design a novel derivative of this compound with enhanced bioactivity?

  • Rational Modifications : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the 6-position to modulate electronic properties.
  • Bioisosteric Replacement : Replace the isopropyl group with cyclopropyl or tert-butyl moieties to improve metabolic stability.
  • In Silico Screening : Use molecular docking to predict binding affinity to target receptors (e.g., enzymes or GPCRs).
    Case studies on 4-(3,4-dichlorophenyl) derivatives demonstrate the impact of substituents on biological activity .

Basic: What are common reactions of this compound?

  • Reduction : Convert the ketone to an alcohol using NaBH₄ or LiAlH₄.
  • Oxidation : Form carboxylic acids via strong oxidizing agents (e.g., KMnO₄).
  • Nucleophilic Addition : React with Grignard reagents to form tertiary alcohols.
    Documented protocols for similar naphthalenones emphasize solvent choice and reaction time .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
    Refer to SDS guidelines for halogenated analogs (e.g., 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine) for best practices .

Advanced: How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Experimental Determination : Perform solubility tests in a range of solvents (e.g., ethanol, hexane, DMSO) under controlled temperatures.
  • QSAR Modeling : Predict solubility using quantitative structure-activity relationship models based on logP values (estimated ~2.5 for this compound).
    Discrepancies in 6-Bromo derivatives highlight solvent purity and measurement technique impacts .

Advanced: What in vitro models are suitable for assessing the pharmacological potential of this compound?

  • Receptor Binding Assays : Screen for activity against adrenergic or serotonin receptors using radioligand displacement.
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects.
  • Metabolic Stability : Perform liver microsome studies to predict pharmacokinetics.
    Analogous studies on dichlorophenyl-substituted naphthalenones provide methodological frameworks .

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